3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone
CAS No.: 351076-06-7
Cat. No.: VC2731570
Molecular Formula: C19H28N2O4
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone - 351076-06-7](/images/structure/VC2731570.png)
Specification
CAS No. | 351076-06-7 |
---|---|
Molecular Formula | C19H28N2O4 |
Molecular Weight | 348.4 g/mol |
IUPAC Name | tert-butyl 4-[2-(3-acetylphenoxy)ethyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C19H28N2O4/c1-15(22)16-6-5-7-17(14-16)24-13-12-20-8-10-21(11-9-20)18(23)25-19(2,3)4/h5-7,14H,8-13H2,1-4H3 |
Standard InChI Key | LAZIHRRGHYDXFG-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone is cataloged in chemical databases with specific identifiers that facilitate its recognition and differentiation from similar compounds. The compound is identified in the PubChem database with CID 75365557 . Its systematic IUPAC name is tert-butyl 4-[2-(3-acetylphenoxy)ethyl]piperazine-1-carboxylate, which describes its chemical structure according to standardized nomenclature rules .
Registry Numbers and Alternative Names
The compound has been assigned the registry number 351076-06-7, which serves as a unique identifier in chemical databases and literature . Additionally, it may be encountered under alternative names such as AKOS030232549 in certain commercial catalogs or research databases .
Molecular Identifiers
For computational and database purposes, the compound can be represented using various standardized molecular identifiers as shown in Table 1.
Table 1: Molecular Identifiers for 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone
Identifier Type | Value |
---|---|
InChI | InChI=1S/C19H28N2O4/c1-15(22)16-6-5-7-17(14-16)24-13-12-20-8-10-21(11-9-20)18(23)25-19(2,3)4/h5-7,14H,8-13H2,1-4H3 |
InChIKey | LAZIHRRGHYDXFG-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C |
These identifiers provide unique representations of the compound's structure, enabling precise identification in chemical databases and computational chemistry applications .
Structural Characteristics
Molecular Composition
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone has the molecular formula C19H28N2O4, indicating its composition of 19 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 348.4 g/mol, as calculated based on standard atomic weights .
Structural Features
The compound contains several key structural components that define its chemical identity and properties:
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An acetophenone moiety with the acetyl group at the meta (3-) position
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An ethoxy linker connecting the acetophenone to the piperazine ring
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A piperazine ring (a six-membered heterocycle with two nitrogen atoms)
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A tert-butoxycarbonyl (Boc) protecting group attached to one of the piperazine nitrogen atoms
The presence of the Boc protecting group is particularly significant, as it is commonly employed in organic synthesis to protect amine functionalities during multi-step synthesis procedures .
Positional Isomers
The compound is part of a family of positional isomers that differ in the placement of the acetyl group on the phenyl ring. While this article focuses specifically on the 3-substituted isomer, related compounds include:
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2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone (CAS: 1227954-95-1), with the acetyl group at the ortho position
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4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone (CAS: 1227954-75-7), with the acetyl group at the para position
These isomers share the same molecular formula and weight but may exhibit different physical, chemical, and biological properties due to their varying substitution patterns .
Physical and Chemical Properties
Solubility and Polarity
The compound contains both polar functional groups (carbonyl, ether, carbamate) and nonpolar regions (phenyl ring, tert-butyl group), giving it an amphiphilic character. This structural feature suggests moderate solubility in organic solvents such as dichloromethane, chloroform, and alcohols, with limited solubility in highly nonpolar solvents like hexane or highly polar solvents like water .
Stability and Reactivity
The tert-butoxycarbonyl (Boc) group is known to be acid-labile but stable under basic conditions, making the compound susceptible to cleavage of this protecting group under acidic conditions. This property is particularly relevant for its potential applications in synthetic chemistry .
Synthesis and Preparation
Key Synthetic Steps
Based on standard organic chemistry procedures for similar compounds, the synthesis may involve:
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Protection of one nitrogen of piperazine with a Boc group
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Alkylation of the remaining piperazine nitrogen with a haloethyl derivative
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Coupling of this intermediate with 3-hydroxyacetophenone under basic conditions to form the ether linkage
These synthetic steps would require careful control of reaction conditions to ensure regioselectivity and prevent undesired side reactions.
Applications and Uses
Research Applications
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone is primarily categorized as a research chemical with potential applications in various scientific disciplines . The compound's structure features make it valuable for:
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Building blocks in organic synthesis
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Intermediates in the preparation of pharmaceutically active compounds
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Model compounds for studying structure-activity relationships in medicinal chemistry
Pharmaceutical Relevance
The piperazine moiety is found in numerous pharmaceutically active compounds, while the Boc protecting group enables selective chemical transformations. These features suggest potential applications in pharmaceutical research and development processes .
Chemical Library Components
Compounds with this structural framework may serve as components of chemical libraries used in high-throughput screening for drug discovery. The acetophenone moiety provides an additional functional handle for further derivatization, enhancing the compound's utility in diversity-oriented synthesis.
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